

# Solid-Phase Extraction of Insulin Lispro from Biological Matrices: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Insulin lispro*

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **insulin lispro** from biological matrices such as plasma and serum. The methodologies outlined are essential for accurate and reliable quantification of **insulin lispro** in pharmacokinetic, pharmacodynamic, and bioequivalence studies.

## Introduction

**Insulin lispro**, a rapid-acting human insulin analog, is a critical therapeutic agent for the management of diabetes mellitus. Accurate measurement of its concentration in biological fluids is paramount for drug development and clinical monitoring. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages, including high recovery, effective removal of interfering substances, and sample concentration, leading to improved sensitivity and specificity in subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide details a mixed-mode SPE protocol, which has demonstrated effectiveness in extracting **insulin lispro** from complex biological samples.<sup>[1][2]</sup>

## Experimental Protocols

## Principle of Mixed-Mode Solid-Phase Extraction

Mixed-mode SPE utilizes a sorbent with both reversed-phase and ion-exchange functionalities. This dual retention mechanism provides enhanced selectivity for analytes like **insulin lispro**, which possess both hydrophobic and charged characteristics. The protocol involves conditioning the sorbent, loading the pre-treated sample, washing away matrix components, and finally eluting the purified analyte.

## Materials and Reagents

- SPE Device: Mixed-mode cation exchange cartridges or 96-well plates
- Biological Matrix: Human or rat plasma/serum
- **Insulin Lispro** Standard
- Internal Standard (IS): Bovine insulin or isotopically labeled **insulin lispro**[\[1\]](#)[\[3\]](#)
- Reagents for Sample Pre-treatment: Acetic acid, Methanol, Acetonitrile, Ammonium hydroxide[\[2\]](#)
- SPE Conditioning Solvent: Methanol
- SPE Equilibration Solvent: Water
- SPE Wash Buffers: e.g., 25mM Ammonium acetate in water, Methanol[\[4\]](#)
- SPE Elution Solvent: e.g., Methanol with 2% ammonium hydroxide[\[4\]](#)
- Reconstitution Solution: e.g., 2% formic acid in water[\[4\]](#)
- Vortex mixer
- Centrifuge
- SPE vacuum manifold or positive pressure processor
- Nitrogen evaporator

## Sample Preparation and SPE Protocol

This protocol is a generalized procedure synthesized from multiple sources and may require optimization for specific applications.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- Sample Pre-treatment:
  - To 250  $\mu$ L of plasma or serum, add 25  $\mu$ L of the internal standard solution (e.g., 10 ng/mL bovine insulin).[\[2\]](#)
  - Vortex briefly to mix.
  - Precipitate proteins by adding 250  $\mu$ L of a 1:1 (v/v) methanol/acetonitrile solution containing 1% acetic acid.[\[2\]](#)
  - Vortex thoroughly and then centrifuge at high speed (e.g., 13,000 rcf) for 10 minutes to pellet the precipitated proteins.[\[2\]](#)
  - Transfer the supernatant to a clean tube or well in a 96-well plate.
  - Dilute the supernatant with 900  $\mu$ L of 5% ammonium hydroxide in water.[\[2\]](#)
- Solid-Phase Extraction:
  - Conditioning: Condition the mixed-mode SPE cartridge/plate by passing 500  $\mu$ L of methanol.[\[4\]](#)
  - Equilibration: Equilibrate the sorbent by passing 500  $\mu$ L of water.[\[4\]](#)
  - Sample Loading: Load the pre-treated sample onto the SPE sorbent at a controlled flow rate (e.g., 0.5 mL/min).[\[4\]](#)
  - Washing:
    - Wash 1: Pass 500  $\mu$ L of 25 mM ammonium acetate in water to remove polar interferences.[\[4\]](#)
    - Wash 2: Pass 500  $\mu$ L of methanol to remove non-polar interferences.[\[4\]](#)

- Elution: Elute the **insulin lispro** and internal standard by passing 500 µL of methanol containing 2% ammonium hydroxide.[\[4\]](#)
- Post-Elution Processing:
  - Evaporate the eluate to dryness under a stream of nitrogen gas.
  - Reconstitute the dried residue in 100 µL of a suitable solvent, such as 2% formic acid in water, for LC-MS/MS analysis.[\[4\]](#)

## Data Presentation

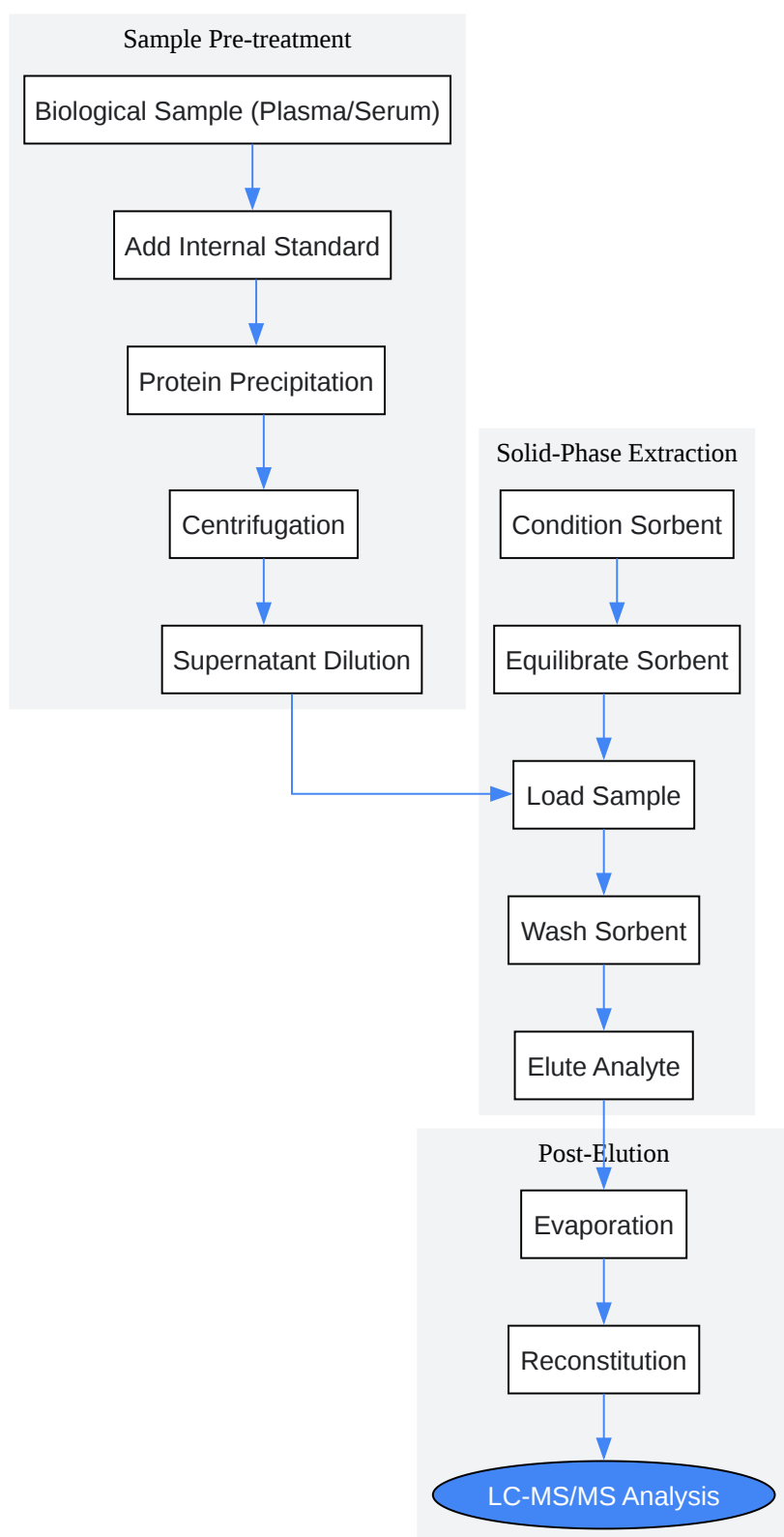
The following tables summarize quantitative data from various studies employing SPE for **insulin lispro** analysis.

Parameter	Value	Biological Matrix	Analytical Method	Reference
Recovery	63.1% - 68.1%	Rat Plasma	LC-MS/MS	<a href="#">[3]</a>
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Rat Plasma	LC-MS/MS	<a href="#">[3]</a>
Upper Limit of Quantification (ULOQ)	100 ng/mL	Rat Plasma	LC-MS/MS	<a href="#">[3]</a>
Linear Range	0.1 - 100 ng/mL	Rat Plasma	LC-MS/MS	<a href="#">[3]</a>

Parameter	Value	Biological Matrix	Analytical Method	Reference
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>
Upper Limit of Quantification (ULOQ)	2000 ng/mL	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>
Intra-day Precision (%CV)	< 15%	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>
Inter-day Precision (%CV)	< 15%	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>
Intra-day Accuracy	± 15%	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>
Inter-day Accuracy	± 15%	Processed Rat Plasma	LC-MS/MS	<a href="#">[1]</a>

## Visualizations

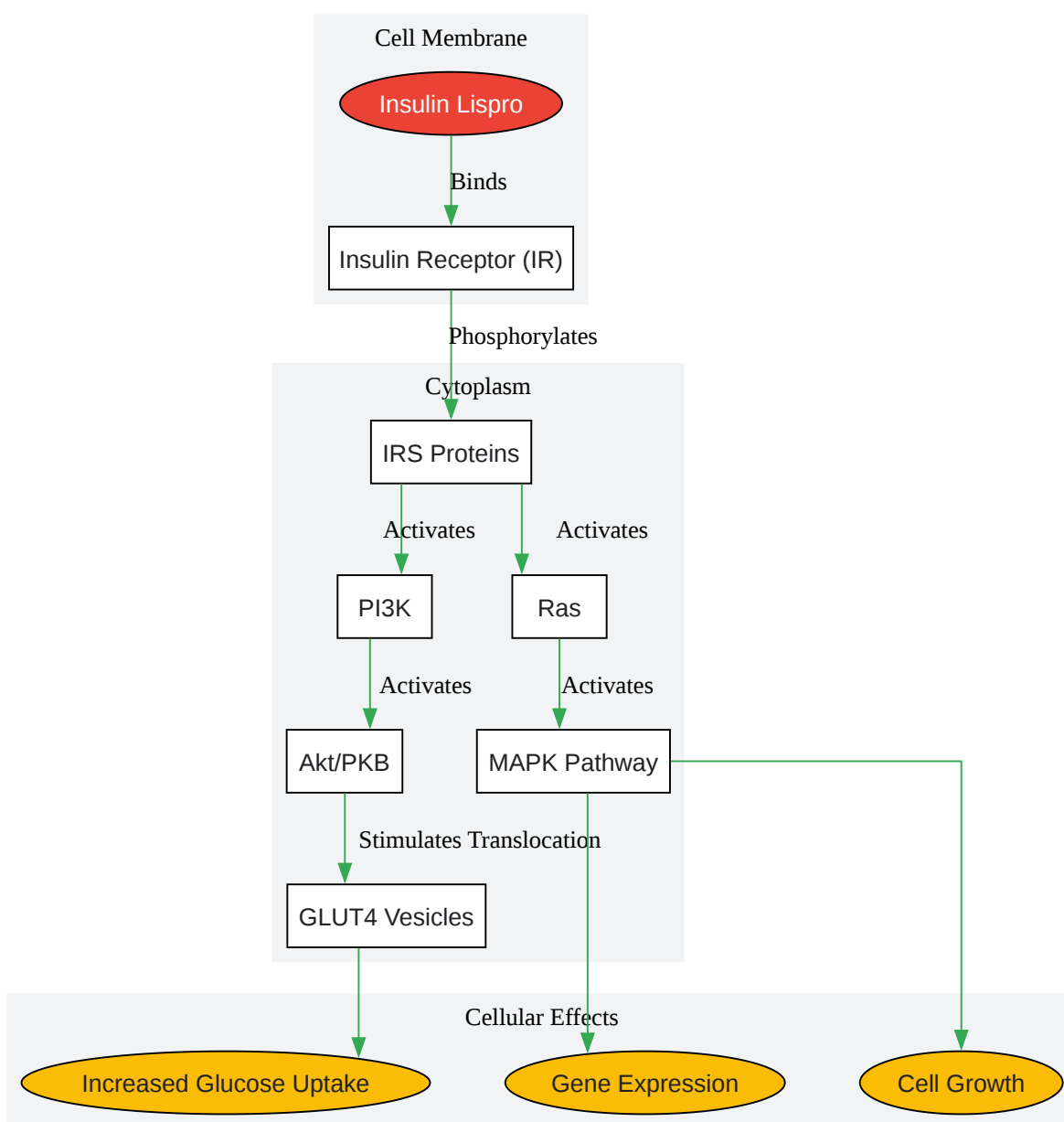
## Experimental Workflow



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Caption: Workflow for Solid-Phase Extraction of **Insulin Lispro**.

## Insulin Lispro Signaling Pathway



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Caption: Simplified **Insulin Lispro** Signaling Pathway.

## Conclusion

The solid-phase extraction methods detailed in this document provide a robust framework for the purification and concentration of **insulin lispro** from biological matrices. The presented protocols, when coupled with sensitive analytical techniques like LC-MS/MS, enable accurate and precise quantification, which is essential for advancing diabetes research and treatment. Researchers are encouraged to optimize these general procedures for their specific experimental conditions to achieve the best possible results.

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